molecular formula C18H18N2O2S2 B2386837 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole CAS No. 672925-47-2

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole

Cat. No.: B2386837
CAS No.: 672925-47-2
M. Wt: 358.47
InChI Key: DAGOHFKAOKWMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole can be achieved through a one-pot, two-step synthesis method. This environmentally friendly method uses water as the reaction medium. The synthesis starts with 2-mercaptobenzothiazole and benzyl halides . The reaction conditions involve the use of mild reagents and conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-24(22,13-14-7-2-1-3-8-14)20-12-6-10-16(20)18-19-15-9-4-5-11-17(15)23-18/h1-5,7-9,11,16H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOHFKAOKWMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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